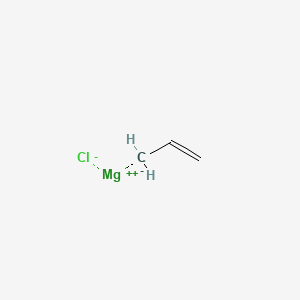

Allylmagnesium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

magnesium;prop-1-ene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5.ClH.Mg/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSFUFRXDOAOMP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C=C.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062561 | |

| Record name | Allylmagnesium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2 Molar solution in tetrahydrofuran: Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Allylmagnesium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20169 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2622-05-1 | |

| Record name | Magnesium, chloro-2-propen-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, chloro-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allylmagnesium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Allylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allylmagnesium chloride, a crucial Grignard reagent in organic chemistry. The document details the underlying reaction mechanism, experimental protocols for both batch and continuous processes, and key reaction parameters, offering valuable insights for laboratory and industrial applications.

Introduction

This compound (C₃H₅ClMg) is a highly reactive organometallic compound, widely employed in organic synthesis for the introduction of the allyl group.[1][2][3] Its utility stems from its ability to form new carbon-carbon bonds through nucleophilic addition and substitution reactions.[1][4] This guide focuses on the prevalent method of its preparation: the reaction of allyl chloride with magnesium metal.

The synthesis must be conducted under anhydrous and inert conditions, as this compound is sensitive to moisture and air.[1][2] Tetrahydrofuran (THF) and diethyl ether are the most common solvents for this reaction, facilitating the stabilization of the Grignard reagent.[1][5]

Reaction Mechanism and Stoichiometry

The formation of this compound proceeds via an oxidative addition of magnesium to allyl chloride. The generally accepted mechanism involves a single electron transfer (SET) from the magnesium surface to the allyl chloride.

Diagram: Reaction Mechanism

Caption: General reaction scheme for the synthesis of this compound.

A critical aspect of this synthesis is the potential for a Wurtz-type coupling side reaction, which leads to the formation of 1,5-hexadiene.[6] To minimize this, a molar excess of magnesium is often employed.[5][7]

Experimental Protocols

Batch Synthesis Protocol

This protocol is a generalized procedure based on common laboratory practices for Grignard reagent formation.

Diagram: Batch Synthesis Workflow

Caption: Workflow for a typical laboratory-scale batch synthesis.

Detailed Methodology:

-

Apparatus Setup: A three-necked, round-bottomed flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. The entire apparatus is flame-dried or oven-dried and assembled under a positive pressure of an inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Reagent Charging: The flask is charged with magnesium turnings and a portion of the anhydrous solvent (e.g., THF).

-

Initiation: A small crystal of iodine or a few drops of ethyl bromide are added to the magnesium suspension to activate the magnesium surface and initiate the reaction.[8][9] The appearance of a color change or a gentle reflux indicates successful initiation.

-

Addition of Allyl Chloride: A solution of allyl chloride in the anhydrous solvent is added dropwise from the dropping funnel. The addition rate is controlled to maintain a gentle reflux.[8]

-

Reaction: After the addition is complete, the reaction mixture is stirred at a specific temperature for a set duration to ensure complete conversion.

-

Completion and Storage: The resulting this compound solution is a clear to slightly cloudy, tan to brown liquid.[2] It should be used immediately or stored under an inert atmosphere.

Continuous Synthesis Protocol

Continuous flow processes offer advantages in terms of safety, scalability, and consistent product quality.

Diagram: Continuous Synthesis Workflow

Caption: Simplified workflow for a continuous synthesis process.

Detailed Methodology:

A continuous process for preparing allyl Grignard reagents involves continuously feeding metallic magnesium and allyl halides into a reaction system and continuously withdrawing the formed allyl Grignard reagent.[10]

-

Feed Preparation: Two separate feed streams are prepared. One contains a solution of allyl chloride in an appropriate solvent (e.g., THF or a mixed solvent system). The other consists of a continuous feed of magnesium metal, for instance, using a rotary solid feeder.[10]

-

Reaction Initiation and Execution: The reaction is initiated in a heated reactor.[11] Once the reaction is stable, the two feed streams are continuously introduced into the reactor at controlled rates.[10]

-

Temperature Control: The reaction temperature is a critical parameter and is carefully controlled. For instance, an initial thermal initiation can be performed at 50-55°C, followed by cooling to 0-15°C for the continuous reaction.[11]

-

Product Collection: The effluent from the reactor, a solution of this compound, is continuously collected.[10]

Quantitative Data and Reaction Parameters

The following tables summarize key quantitative data from various literature sources.

Table 1: Batch Synthesis Parameters

| Parameter | Value | Reference |

| Reactants | ||

| Allyl Chloride | 1 mole (76.5 g) | [8] |

| Magnesium | 1 g-atom (24.3 g) | [8] |

| Solvent | ||

| Tetrahydrofuran (THF) | 3 moles (216.0 g) | [8] |

| Diethyl Ether | Large excess | [8] |

| Initiator | ||

| Iodine | Small crystal | [8] |

| Ethyl Bromide | 2 ml | [8] |

| Reaction Conditions | ||

| Temperature | Room temperature to reflux | [8] |

| Reaction Time | 2 hours and 10 minutes | [8] |

| Yield | ||

| This compound | 64.5% | [8] |

Table 2: Continuous Synthesis Parameters

| Parameter | Value | Reference |

| Reactants | ||

| Allyl Chloride | 20 g | [11] |

| Magnesium | Continuously added | [11] |

| Solvent | ||

| Tetrahydrofuran (THF) | 12 vol | [11] |

| Initiator | ||

| Iodine | 0.4 g | [11] |

| Reaction Conditions | ||

| Initiation Temperature | 50-55°C | [11] |

| Reaction Temperature | 0-15°C | [11] |

| Product Concentration | ||

| This compound | 0.8 mol/L in THF | [11] |

Table 3: Reported Yields in Various Solvents

| Solvent System | Yield of this compound | Reference |

| Tetrahydrofuran | 82% | [10] |

| Toluene with 25% v/v THF | 80% | [10] |

| t-Butyl methyl ether with 50% v/v THF | 80% | [10] |

Safety Considerations

-

Flammability: this compound solutions are highly flammable.[1]

-

Reactivity: The reagent reacts violently with water and protic solvents, releasing flammable gases.[1][2]

-

Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[1]

-

Handling: All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere. Personal protective equipment, including safety glasses, flame-retardant lab coats, and gloves, is mandatory.

Conclusion

The synthesis of this compound from allyl chloride and magnesium is a well-established and versatile method. The choice between a batch and a continuous process depends on the scale and specific requirements of the application. Careful control of reaction conditions, particularly the exclusion of moisture and the management of reaction temperature, is paramount to achieving high yields and minimizing side reactions. This guide provides a solid foundation for researchers and professionals to safely and effectively synthesize this important Grignard reagent.

References

- 1. Buy this compound | 2622-05-1 [smolecule.com]

- 2. This compound | 2622-05-1 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. US2959598A - Allyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. JPH07206870A - A continuous process for the preparation of allyl Grignard reagents. - Google Patents [patents.google.com]

- 11. Page loading... [guidechem.com]

Physical Properties of Allylmagnesium Chloride in Tetrahydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of allylmagnesium chloride (CH₂=CHCH₂MgCl) solutions in tetrahydrofuran (B95107) (THF). This compound is a crucial Grignard reagent utilized extensively in organic synthesis for the introduction of the allyl group, finding applications in the pharmaceutical and fine chemical industries. A thorough understanding of its physical characteristics is paramount for safe handling, accurate dosing, and successful reaction outcomes.

Core Physical Properties

The physical properties of this compound solutions are inherently dependent on their molar concentration in THF. The following table summarizes key physical data available for commercially prepared solutions. It is important to note that many of these properties are heavily influenced by the solvent, THF.

| Physical Property | Value | Concentration (M in THF) | Notes |

| Appearance | Clear tan to brown, amber, dark gray, dark green, or black liquid.[1][2] | 1.0 - 2.0 | Color may vary depending on purity and age of the reagent. |

| Density | 0.960 - 0.995 g/mL at 25 °C.[1][2][3][4][5][6] | 1.4 - 2.0 | Density is concentration-dependent. |

| Boiling Point | 65 - 67 °C.[7] | Not specified | This value is consistent with the boiling point of the solvent, THF, indicating the solution's boiling point is dominated by the solvent.[7] |

| Melting Point | -21 °C.[1][2] | Not specified | This value is for the neat this compound. The freezing point of the solution will be lower than that of pure THF. |

| Flash Point | -17 °C (1.4 °F) (closed cup).[6][7] | Not specified | This is characteristic of the highly flammable solvent, THF. |

| Solubility | Reacts violently with water.[2][6][7][8] Soluble in ethereal solvents like THF. | Not applicable | As a Grignard reagent, it is highly reactive with protic solvents. |

| Viscosity | No data available. | Not applicable | Expected to be slightly higher than pure THF. |

| Refractive Index | No data available. | Not applicable | |

| Molecular Formula | C₃H₅ClMg.[2][6][9] | Not applicable | |

| Molecular Weight | 100.83 g/mol .[2][6][9] | Not applicable |

Experimental Protocols

Accurate determination of the physical properties of this compound solutions is critical for their effective use. Standardized methodologies should be employed to ensure reproducibility and accuracy.

Determination of Concentration by Titration

The molarity of Grignard reagents can fluctuate over time. Therefore, it is crucial to titrate the solution before use. Several methods are available, with the titration against iodine being a common and reliable technique.

Principle: The Grignard reagent reacts with iodine in a 1:1 molar ratio. The endpoint is the disappearance of the characteristic brown color of iodine. The presence of lithium chloride helps to solubilize the magnesium salts formed during the titration, leading to a sharper endpoint.

Procedure:

-

Preparation of Titration Vial: A flame-dried vial equipped with a magnetic stir bar is flushed with an inert gas (e.g., argon or nitrogen).

-

Iodine Solution: A precisely weighed amount of iodine (e.g., 100 mg) is added to the vial, followed by a solution of lithium chloride in dry THF (e.g., 1.0 mL of a 0.5 M solution). The mixture is stirred until the iodine is completely dissolved, resulting in a dark brown solution.

-

Titration Setup: The vial is cooled in an ice bath.

-

Addition of Grignard Reagent: The this compound solution is added dropwise from a syringe to the stirred iodine solution.

-

Endpoint Determination: The endpoint is reached when the solution transitions from light yellow to colorless and the colorless state persists.

-

Calculation: The molarity of the Grignard reagent is calculated based on the volume of the reagent required to react completely with the known amount of iodine.

Caption: Workflow for Determining this compound Concentration.

Density Measurement

The density of the solution can be determined using a digital density meter or a pycnometer according to standard methods such as ASTM D4052.

Procedure using a Digital Density Meter:

-

Calibration: Calibrate the instrument with dry air and distilled water at the desired temperature (e.g., 25 °C).

-

Sample Introduction: Introduce the this compound solution into the oscillating U-tube of the density meter, ensuring no air bubbles are present.

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the sample and calculates the density.

Boiling Point Determination

The boiling point of the solution, which is primarily that of THF, can be determined using a method like the one described in OECD Test Guideline 103.

Procedure (Dynamic Method):

-

Apparatus: A suitable apparatus consists of a boiling flask, a condenser, and a temperature measuring device.

-

Heating: The solution is heated, and the temperature is recorded at which the vapor pressure of the liquid equals the ambient pressure. This is observed as the temperature at which a steady stream of bubbles emerges from a capillary tube immersed in the liquid.

Safety and Handling

This compound solutions in THF are highly flammable and react violently with water and other protic sources.[2][6][7] They are also corrosive and can cause severe skin burns and eye damage.[7] It is imperative to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment, including flame-retardant laboratory coats, safety goggles, and chemical-resistant gloves, must be worn. Due to the potential for peroxide formation in THF upon storage, it is recommended to test for peroxides before use, especially if the solution is to be heated.[6][7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 7. chemtips.wordpress.com [chemtips.wordpress.com]

- 8. corrosionpedia.com [corrosionpedia.com]

- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

An In-depth Technical Guide to the Schlenk Equilibrium of Allylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Schlenk equilibrium is a fundamental concept in organometallic chemistry, governing the solution-state composition of Grignard reagents. For allylmagnesium chloride, this equilibrium dictates the relative concentrations of the active Grignard reagent (CH₂=CHCH₂MgCl), its corresponding dialkylmagnesium species (diallylmagnesium, (CH₂=CHCH₂)₂Mg), and magnesium chloride (MgCl₂). Understanding and controlling this equilibrium is paramount for optimizing reaction yields, reproducibility, and stereoselectivity in synthetic processes, a critical aspect in drug development and fine chemical synthesis. This guide provides a comprehensive overview of the Schlenk equilibrium of this compound, including its theoretical underpinnings, factors influencing its position, and detailed experimental protocols for its characterization. While specific thermodynamic data for this compound is not extensively reported in the literature, this guide leverages data from analogous systems to provide a robust framework for its study.

The Schlenk Equilibrium: A Dynamic Balance

The Schlenk equilibrium describes the reversible disproportionation of an organomagnesium halide (RMgX) into its corresponding diorganomagnesium compound (R₂Mg) and magnesium halide (MgX₂).[1] For this compound, the equilibrium is represented as:

2 CH₂=CHCH₂MgCl ⇌ (CH₂=CHCH₂)₂Mg + MgCl₂ [1]

This equilibrium is dynamic and its position is influenced by several factors, including the solvent, temperature, and concentration.[1] The solvent plays a crucial role by coordinating to the magnesium center, thereby stabilizing the different species involved.[2] In ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), the magnesium atom in Grignard reagents is typically coordinated by two solvent molecules.[1]

The position of the equilibrium is a critical determinant of the reactivity of the Grignard solution. The different magnesium species exhibit distinct nucleophilicities and steric profiles, which can lead to different reaction outcomes.

Factors Influencing the Schlenk Equilibrium

The composition of a solution of this compound is a delicate balance of multiple factors:

-

Solvent: The coordinating ability of the solvent is a primary determinant of the equilibrium position. In strongly coordinating solvents like THF, the equilibrium tends to shift towards the formation of the diorganomagnesium species and magnesium halide, as the solvent effectively solvates the magnesium cation of MgCl₂.[3] In less coordinating solvents like diethyl ether, the equilibrium generally favors the organomagnesium halide.[1]

-

Temperature: The Schlenk equilibrium is temperature-dependent. By conducting variable temperature NMR studies, the thermodynamic parameters of the equilibrium (enthalpy, ΔH, and entropy, ΔS) can be determined.[4] For aryl Grignard reagents, the reaction enthalpy for the forward reaction (disproportionation) is often exothermic.[4]

-

Concentration: The equilibrium can also be influenced by the total concentration of the Grignard reagent. At higher concentrations, aggregation of the organomagnesium species can occur, further complicating the solution structure.[1]

-

Nature of the Organic Group and Halide: The electronic and steric properties of the organic group (R) and the halide (X) also play a role. For alkyl Grignards, the equilibrium constant (K) generally decreases with increasing bulkiness of the organic group.[3]

Quantitative Analysis of the Schlenk Equilibrium

K = [R₂Mg][MgX₂] / [RMgX]²

The following table presents thermodynamic data for the Schlenk equilibrium of a cyclopentadienylmagnesium bromide in diethyl ether, which can serve as a reference for the expected order of magnitude for allylic systems.

| Grignard Reagent | Solvent | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) | Reference |

| Cyclopentadienylmagnesium Bromide | Diethyl Ether | -11.5 | 60 | [4] |

Note: This data is for a different Grignard reagent and should be used for comparative purposes only.

Experimental Protocols

Synthesis of this compound

Materials:

-

Magnesium turnings

-

Allyl chloride

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Iodine crystal (for activation)

-

Inert atmosphere (Argon or Nitrogen)

-

Schlenk line and appropriate glassware

Procedure:

-

Under an inert atmosphere, place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small amount of anhydrous THF or diethyl ether to cover the magnesium.

-

Dissolve allyl chloride in the anhydrous solvent in the dropping funnel.

-

Add a small portion of the allyl chloride solution to the magnesium suspension to initiate the reaction, which is indicated by a gentle reflux and the disappearance of the iodine color.

-

Once the reaction has started, add the remaining allyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the reaction mixture at room temperature until the magnesium is consumed.

-

The resulting greyish solution is the this compound Grignard reagent.

Determination of Total Grignard Concentration by Titration

Materials:

-

Salicylaldehyde (B1680747) phenylhydrazone

-

Anhydrous THF

-

Standardized solution of sec-butanol in xylene

-

Inert atmosphere glassware

Procedure:

-

Under an inert atmosphere, dissolve a precisely weighed amount of salicylaldehyde phenylhydrazone in anhydrous THF in a flask.

-

Add the this compound solution to be titrated.

-

Titrate the solution with the standardized sec-butanol solution until the color changes from reddish-orange to colorless.

-

The concentration of the Grignard reagent can be calculated from the volume of the titrant used.

Determination of the Schlenk Equilibrium Constant by ¹H NMR Spectroscopy

This protocol is adapted from the study of cyclopentadienylmagnesium bromide and can be applied to this compound.[4]

1. Sample Preparation:

-

Synthesize this compound in deuterated tetrahydrofuran (THF-d₈) to provide a lock signal for the NMR spectrometer.

-

Prepare a stock solution of known total Grignard concentration, determined by titration.

-

Transfer an aliquot of the Grignard solution to an NMR tube under an inert atmosphere. The NMR tube should be flame-dried and sealed to prevent contamination.

2. NMR Data Acquisition:

-

Acquire ¹H NMR spectra at various temperatures (e.g., from 298 K down to 193 K in 10 K increments).

-

Ensure that the temperature has equilibrated at each step before acquiring the spectrum.

-

Use a sufficient relaxation delay to ensure accurate integration of the signals.

3. Data Analysis:

-

Identify the characteristic ¹H NMR signals for this compound and diallylmagnesium. The chemical shifts for the α-protons of these species are expected to be distinct.

-

Integrate the signals corresponding to the allyl protons of both species at each temperature.

-

The relative concentrations of [RMgX] and [R₂Mg] can be determined from the integration values.

-

Assuming that for every mole of R₂Mg formed, one mole of MgCl₂ is also formed, the concentration of MgCl₂ can be inferred.

-

Calculate the equilibrium constant (K) at each temperature using the formula: K = [R₂Mg][MgCl₂] / [RMgX]².

-

Plot ln(K) versus 1/T (van 't Hoff plot). The slope of the line is -ΔH/R and the intercept is ΔS/R, where R is the gas constant. This allows for the determination of the enthalpy and entropy of the equilibrium.

Visualizations

The Schlenk Equilibrium

Caption: The Schlenk equilibrium for this compound.

Experimental Workflow for NMR Analysis

Caption: Workflow for determining Schlenk equilibrium parameters via NMR.

Conclusion

The Schlenk equilibrium is a critical aspect of Grignard reagent chemistry that directly impacts synthetic outcomes. For this compound, a thorough understanding of this equilibrium is essential for its effective application in research and development. While specific thermodynamic data for this compound remains an area for further investigation, the methodologies outlined in this guide provide a clear and robust framework for its quantitative analysis. By employing techniques such as variable temperature NMR spectroscopy, researchers can elucidate the thermodynamic parameters of the Schlenk equilibrium, enabling greater control over reactions involving this versatile and important organometallic reagent. This knowledge is invaluable for the development of efficient, reproducible, and selective chemical transformations in the pharmaceutical and chemical industries.

References

solubility of Allylmagnesium chloride in diethyl ether vs THF

An In-depth Technical Guide to the Solubility of Allylmagnesium Chloride in Diethyl Ether vs. Tetrahydrofuran (B95107) (THF)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the solubility of this compound in two common ethereal solvents: diethyl ether (Et₂O) and tetrahydrofuran (THF). Understanding the solubility and behavior of this crucial Grignard reagent is paramount for optimizing reaction conditions, ensuring reproducibility, and maximizing yields in synthetic chemistry, particularly within the context of drug development where precise control over chemical transformations is critical.

Executive Summary

This compound exhibits significantly greater solubility in tetrahydrofuran (THF) compared to diethyl ether. While soluble in both, it is only slightly soluble in diethyl ether, whereas it readily dissolves in THF, allowing for the preparation of more concentrated and stable solutions. This difference is primarily attributed to THF's superior ability as a Lewis base to coordinate with and stabilize the magnesium center of the Grignard reagent. This enhanced solvation prevents the formation of less soluble oligomeric species that are more prevalent in diethyl ether. Consequently, THF is the preferred solvent for the majority of applications involving this compound.

Data Presentation: Solubility Comparison

The following table summarizes the known solubility data for this compound in diethyl ether and THF. It is important to note that precise quantitative solubility limits for this compound are not extensively published. The data presented is a combination of qualitative descriptions from scientific literature and concentrations of commercially available solutions.

| Solvent | Chemical Structure | Boiling Point (°C) | Solubility of this compound | Commercially Available Concentrations |

| Diethyl Ether (Et₂O) | Et-O-Et | 34.6 | Slightly soluble[1] | Not commonly available; preparation in Et₂O often requires a large excess of solvent. |

| Tetrahydrofuran (THF) | cyclo-(CH₂)₄O | 66 | Soluble[1] | 1.0 M, 1.4 M, 1.7 M, 2.0 M |

Note: The higher boiling point of THF can also contribute to better solubilization of reactants and products during a chemical reaction.[2][3]

The Chemical Basis for Solubility Differences

The disparity in solubility of this compound between diethyl ether and THF is rooted in the fundamental principles of coordination chemistry and the structure of the Grignard reagent in solution.

Grignard reagents in ethereal solvents exist in a complex equilibrium, known as the Schlenk equilibrium, involving the monomeric Grignard reagent (RMgX), the dialkylmagnesium species (R₂Mg), and the magnesium halide (MgX₂). The solvent molecules play a crucial role by coordinating to the electron-deficient magnesium atom, thereby stabilizing the organometallic species.

-

Lewis Basicity and Steric Hindrance: THF is a stronger Lewis base than diethyl ether.[2][3] The oxygen atom's lone pairs in the cyclic structure of THF are more sterically accessible for coordination to the magnesium center compared to the more sterically hindered oxygen in diethyl ether, with its freely rotating ethyl groups.[2][3] This leads to a more stable and stronger solvation complex with THF.

-

Solvent Coordination and Species in Solution: In THF, the strong coordination favors the existence of monomeric, solvent-stabilized this compound species.[4] Conversely, in the less-coordinating diethyl ether, Grignard reagents have a greater tendency to form dimeric or higher oligomeric structures, where the halide atoms bridge two or more magnesium centers. These larger, aggregated species are generally less soluble than the well-solvated monomers, leading to the observed lower solubility in diethyl ether.[4]

Experimental Protocols

The following are representative experimental protocols for the preparation of this compound and the determination of its concentration. All procedures must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Preparation of this compound in THF

This protocol is adapted from established methods for Grignard reagent synthesis.[1]

Materials:

-

Magnesium turnings

-

Allyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer (all flame- or oven-dried)

Procedure:

-

Place the magnesium turnings in the three-necked flask under a positive pressure of inert gas.

-

Add a small crystal of iodine. The iodine will react with the magnesium surface to remove the passivating oxide layer.

-

Add a small portion of the total required anhydrous THF to the flask, enough to cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of allyl chloride in the remaining anhydrous THF.

-

Slowly add a small amount of the allyl chloride solution to the magnesium suspension. Initiation of the reaction is indicated by the disappearance of the iodine color and gentle bubbling. Gentle warming may be necessary to start the reaction.

-

Once the reaction has initiated, add the remainder of the allyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey to brownish solution is the this compound Grignard reagent.

Protocol 2: Determination of this compound Concentration by Titration

This method determines the molarity of the active Grignard reagent.[5]

Materials:

-

Iodine (I₂)

-

Anhydrous THF

-

1.0 M solution of LiCl in THF (optional, helps to solubilize magnesium halides)

-

The prepared this compound solution

-

Dry glassware (vial, syringe)

Procedure:

-

In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine in anhydrous THF (and optionally the LiCl/THF solution).

-

Cool the dark brown iodine solution to 0 °C in an ice bath.

-

Slowly add the prepared this compound solution dropwise to the stirred iodine solution using a calibrated syringe.

-

The endpoint is reached when the brown color of the iodine is completely discharged, resulting in a colorless or pale yellow solution.

-

The concentration of the Grignard reagent can be calculated based on the stoichiometry of the reaction (1 mole of I₂ reacts with 2 moles of RMgCl) and the volume of the Grignard solution required to reach the endpoint.

Mandatory Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Solvent effect on Grignard reagent aggregation and solubility.

Caption: Experimental workflow for synthesis and analysis of this compound.

References

The Role of Iodine in the Initiation of Allylmagnesium Chloride Grignard Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initiation of Allylmagnesium chloride Grignard formation, with a specific focus on the critical role of iodine as an activating agent. This document synthesizes key mechanistic insights, experimental protocols, and quantitative data to serve as a valuable resource for professionals in chemical research and development.

Introduction: The Challenge of Grignard Initiation

The formation of a Grignard reagent (RMgX) through the reaction of an organic halide with magnesium metal is a cornerstone of organic synthesis. However, the initiation of this reaction can be notoriously difficult. The primary obstacle is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, preventing it from reacting with the organic halide.[1][2][3][4] Successful initiation, therefore, hinges on methods that can disrupt or remove this oxide layer, exposing a fresh, reactive magnesium surface.[1] Among the various chemical and physical activation methods, the use of iodine is a classic and widely employed technique.

The Role of Iodine in Magnesium Activation

Iodine serves as a chemical activator to initiate the Grignard reaction. It is believed to react with magnesium at points where the oxide layer is thin or has defects, creating reactive sites.[5] This process is visually indicated by the disappearance of the characteristic purple or brown color of iodine.[1][3] The reaction between magnesium and iodine forms magnesium iodide (MgI₂), which helps to etch the magnesium surface, exposing fresh metal to the allyl chloride.[2][5] This activation increases the density of reactive sites on the magnesium surface and enhances the rate at which these individual sites react.[6]

The proposed mechanism for Grignard reagent formation, following the activation of magnesium, is thought to involve radical intermediates. The reaction likely proceeds through an electron transfer from the magnesium surface to the allyl chloride, forming a radical anion that then cleaves to an allyl radical and a chloride anion.[6][7]

Experimental Protocols

The following sections detail a generalized experimental protocol for the preparation of this compound using iodine activation, synthesized from multiple sources. It is crucial that all glassware is rigorously dried, and anhydrous solvents are used, as Grignard reagents are highly reactive towards protic species like water.[1][8]

Materials and Reagents

-

Magnesium turnings

-

Allyl chloride

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

-

Iodine (a few small crystals)

-

Inert gas (Nitrogen or Argon)

Generalized Laboratory-Scale Synthesis Protocol

-

Glassware Preparation: All glassware (typically a three-necked round-bottom flask, reflux condenser, and an addition funnel) must be thoroughly dried, either by flame-drying under vacuum or by heating in an oven at >120°C for several hours and cooling under an inert atmosphere.[1]

-

Reaction Setup: The dried flask is charged with magnesium turnings (typically 1.1 to 1.2 equivalents relative to the allyl halide) and a magnetic stir bar under an inert atmosphere.[8]

-

Initiation: A few small crystals of iodine are added directly to the flask containing the magnesium turnings.[1][8] The flask may be gently warmed with a heat gun to sublime the iodine, allowing the vapor to react with the magnesium surface.[9]

-

Initial Addition of Allyl Chloride: A small portion of the allyl chloride, dissolved in the anhydrous ether solvent, is added to the magnesium suspension.[1]

-

Observation and Initiation Confirmation: The reaction mixture is stirred. Successful initiation is marked by several visual cues:

-

Controlled Addition of Allyl Chloride: Once the reaction has initiated, the remaining solution of allyl chloride in anhydrous ether is added dropwise from the addition funnel at a rate that maintains a gentle reflux.[1]

-

Completion of Reaction: After the addition is complete, the reaction mixture is typically stirred for an additional period (e.g., 30 minutes to 3 hours) at room temperature or with gentle heating to ensure complete consumption of the starting materials.[8][10]

Quantitative Data Summary

The selection of the activating agent can significantly influence the success and efficiency of Grignard reagent formation. The following table summarizes key parameters for common magnesium activation methods.

| Activation Method | Typical Amount | Visual Indicators of Initiation | Notes |

| Iodine (I₂) | A few small crystals | Disappearance of purple/brown color, turbidity, exotherm, solvent reflux.[1][3] | A widely used and effective method for initiating the reaction by cleaning the magnesium surface.[6][8] |

| 1,2-Dibromoethane (DBE) | A few drops | Bubbling (ethylene gas evolution), turbidity, exotherm.[1][2] | Highly reactive and reliable; the gaseous byproduct is innocuous.[2] |

| Mechanical Grinding | N/A | Localized turbidity, exotherm. | Physically disrupts the oxide layer by crushing the magnesium turnings with a glass rod.[2] |

| Sonication | N/A | Turbidity, exotherm. | Uses ultrasound to break up the magnesium oxide layer.[2][9] |

A study comparing semi-batch and continuous processes for this compound synthesis reported the following selectivities, with iodine used for initiation in the semi-batch process.

| Scale | Grignard Reagent Selectivity (%) | Wurtz Coupling Selectivity (%) |

| Semi-batch lab scale | 74 | 23 |

| Continuous lab scale | 96 | 2 |

Data adapted from ChemRxiv, 2022.[11] This data suggests that while iodine is an effective initiator, process conditions can significantly impact the selectivity of the desired Grignard reagent over the undesired Wurtz coupling product.

Visualizing the Process and Pathways

Logical Workflow for Grignard Initiation

The following diagram illustrates a typical workflow for initiating a Grignard reaction, including troubleshooting steps.

Caption: A decision-making workflow for the initiation of a Grignard reaction.

Proposed Mechanistic Pathway

The following diagram outlines the proposed mechanistic steps in the formation of this compound, starting from the activation of magnesium by iodine.

Caption: A simplified diagram of the proposed radical mechanism for Grignard formation.

Conclusion

The initiation of this compound formation is a critical step that is greatly facilitated by the use of iodine as an activating agent. By effectively removing the passivating magnesium oxide layer, iodine enables the reaction between magnesium and allyl chloride to proceed. A thorough understanding of the experimental parameters, visual indicators of initiation, and the underlying mechanism is essential for researchers, scientists, and drug development professionals to reliably and safely perform this important organometallic transformation. While iodine is a robust activator, considerations of reaction conditions are paramount to optimize the yield of the desired Grignard reagent and minimize side reactions such as Wurtz coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. adichemistry.com [adichemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. web.alfredstate.edu [web.alfredstate.edu]

- 8. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. chemrxiv.org [chemrxiv.org]

Allylmagnesium Chloride: A Comprehensive Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Allylmagnesium chloride (CAS No. 2622-05-1) is a pivotal Grignard reagent in organic synthesis, prized for its ability to introduce the versatile allyl group into a wide array of molecules. This document provides an in-depth technical overview of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, and significant applications, particularly within the realm of pharmaceutical development. It further outlines experimental procedures for its use and discusses its unique reactivity profile. Included are visualizations of key synthetic pathways and experimental workflows to facilitate a deeper understanding of its practical application.

Introduction

Grignard reagents, organomagnesium halides, are a cornerstone of modern synthetic organic chemistry. Among these, this compound stands out for its distinct reactivity, enabling the formation of carbon-carbon bonds that are fundamental to the construction of complex molecular architectures. Its utility is particularly pronounced in the synthesis of homoallylic alcohols, the allylation of various functional groups, and as a key intermediate in the production of fine chemicals and active pharmaceutical ingredients (APIs). This guide serves as a comprehensive resource for professionals leveraging this reagent in their research and development endeavors.

Chemical and Physical Properties

This compound is typically handled as a solution, most commonly in tetrahydrofuran (B95107) (THF), due to its high reactivity and sensitivity to air and moisture.[1] Below is a summary of its key properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2622-05-1 |

| Molecular Formula | C₃H₅ClMg |

| Molecular Weight | 100.83 g/mol |

| Appearance | Commercially available as a clear tan to brown, amber, dark grey, or dark green solution in THF. |

| Linear Formula | CH₂=CHCH₂MgCl |

| SMILES String | C=CC[Mg]Cl |

| Density | Approximately 0.995 g/mL at 25 °C (for a 2.0 M solution in THF). |

| Solubility | Highly soluble in ethereal solvents like tetrahydrofuran (THF) and diethyl ether. |

| Stability | Air and moisture sensitive; reacts violently with water. Stable under recommended storage conditions (inert atmosphere). |

Molecular Structure

The molecular structure of this compound in solution is more complex than the simple formula suggests. Grignard reagents in ethereal solutions exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving the monomeric this compound, the dimeric species, and diallylmagnesium and magnesium chloride.

-

Chemical Structure:

-

CAS Name: Magnesium, chloro-2-propen-1-yl-

-

Structure: The allyl group is covalently bonded to the magnesium atom, which in turn is ionically bonded to the chloride ion. In solution, solvent molecules (e.g., THF) coordinate to the magnesium center.

-

Schlenk Equilibrium

The Schlenk equilibrium is a fundamental concept in Grignard reagent chemistry, describing the equilibrium between the alkylmagnesium halide and its corresponding dialkylmagnesium and magnesium halide species.

Caption: Schlenk equilibrium for Grignard reagents.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying and quantifying Grignard reagents.[2] For this compound in a THF solution, characteristic absorption bands include:

-

C-H stretching vibrations of the allyl group and coordinated THF molecules in the 3000-2800 cm⁻¹ region.[1]

-

C=C double bond stretching vibrations of the allyl group, typically observed around 1600-1640 cm⁻¹.[1]

-

Characteristic bending vibrations of the allylic C-H bonds in the fingerprint region (below 1500 cm⁻¹).[1]

-

Experimental Protocols

Synthesis of this compound

The preparation of this compound is typically achieved through the reaction of allyl chloride with magnesium metal in an anhydrous ether solvent.

Protocol: Batch Synthesis of this compound in THF

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere (e.g., nitrogen or argon).

-

Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine can be added to initiate the reaction.

-

Reagent Addition: A solution of allyl chloride (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel to the stirred magnesium turnings.

-

Reaction Conditions: The reaction is exothermic and may require initial gentle heating to start. Once initiated, the rate of addition of allyl chloride is controlled to maintain a gentle reflux.

-

Completion and Use: After the addition is complete, the mixture is typically stirred for an additional hour to ensure full conversion. The resulting greyish solution of this compound is then used directly for subsequent reactions.

Diagram: Synthesis Workflow

Caption: Batch synthesis workflow for this compound.

Reaction of this compound with an Electrophile

A common application of this compound is the allylation of carbonyl compounds to form homoallylic alcohols.

Protocol: Synthesis of a Homoallylic Alcohol

-

Reaction Setup: A solution of the carbonyl compound (1.0 equivalent) in anhydrous THF is placed in a flask under an inert atmosphere and cooled in an ice bath (0 °C).

-

Grignard Addition: The previously prepared solution of this compound (typically 1.1-1.5 equivalents) is added dropwise to the stirred solution of the carbonyl compound.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Work-up: The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography to yield the desired homoallylic alcohol.

Diagram: General Reaction Scheme

Caption: General scheme for the allylation of a carbonyl compound.

Applications in Research and Drug Development

This compound is a versatile reagent with numerous applications in organic synthesis, including several that are pertinent to drug development.

-

Synthesis of Complex Molecules: The introduction of an allyl group provides a handle for further functionalization, such as oxidation, ozonolysis, or metathesis reactions, enabling the construction of complex molecular scaffolds.

-

Pharmaceutical Intermediates: It is used in the synthesis of various pharmaceutical intermediates. A notable example is its use in the preparation of the antipsychotic drug Clopixol.

-

Polymer Chemistry: this compound has been employed in the synthesis of specialized polymers, such as polysilane-crown ether polymers (PSEC), where it acts as a Grignard reagent with hexachloroplatinic acid as a catalyst.

-

Stereoselective Synthesis: The addition of this compound to chiral carbonyls and imines can proceed with varying degrees of diastereoselectivity, which is a critical consideration in the synthesis of enantiomerically pure drug candidates.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Air and Moisture Sensitivity: It reacts violently with water and is sensitive to air. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

-

Flammability: Solutions of this compound in THF are highly flammable.

-

Corrosivity: It can cause severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, flame-retardant lab coats, and chemically resistant gloves, must be worn at all times.

Conclusion

This compound remains an indispensable tool for organic chemists in both academic and industrial settings. Its reliable performance in forming carbon-carbon bonds and the versatility of the introduced allyl group ensure its continued importance in the synthesis of complex organic molecules, from natural products to novel therapeutic agents. A thorough understanding of its properties, preparation, and handling is crucial for its safe and effective utilization in research and development.

References

An In-depth Technical Guide to the Reactivity of Allylmagnesium Chloride with Protic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylmagnesium chloride, a prominent member of the Grignard reagent family, is a powerful synthetic tool for the formation of carbon-carbon bonds. However, its utility is intrinsically linked to its high reactivity, not only towards desired electrophiles but also towards ubiquitous protic species. This technical guide provides a comprehensive overview of the core principles governing the reactivity of this compound with a range of common protic solvents, including water, alcohols, amines, and carboxylic acids. A central focus is placed on the quantitative aspects of these reactions, detailed experimental protocols for their controlled execution and quenching, and the underlying mechanistic principles. This document aims to equip researchers with the knowledge necessary to mitigate undesired side reactions and safely handle this versatile reagent.

Introduction

Grignard reagents (RMgX) are organometallic compounds of immense importance in organic synthesis. This compound (CH₂=CHCH₂MgCl) distinguishes itself within this class due to its unique reactivity profile. While its reactions with carbonyls and other electrophiles are well-documented, a thorough understanding of its interaction with protic solvents is critical for reaction success and laboratory safety.[1][2] Protic solvents, characterized by the presence of a hydrogen atom bonded to an electronegative atom (e.g., O-H, N-H), can act as acids and readily protonate the highly basic carbanionic center of the Grignard reagent.[3] This acid-base reaction, often referred to as protonolysis or quenching, results in the formation of a hydrocarbon (propene in this case) and a magnesium salt, thereby consuming the active reagent.[4]

The reactions of allylmagnesium reagents are known to be extremely fast, with rates often approaching the diffusion limit.[5] This high reactivity extends to their reactions with protic species, making them highly sensitive to moisture and other acidic impurities.[1]

Core Principles of Reactivity

The fundamental reaction between this compound and a generic protic solvent (H-A) is an acid-base neutralization. The allyl group acts as a strong base, abstracting a proton from the solvent to form propene gas and a magnesium halide alkoxide (or the corresponding salt of the conjugate base).

General Reaction Scheme:

CH₂=CHCH₂MgCl + H-A → CH₂=CHCH₃ + MgCl(A)

The driving force for this reaction is the large difference in acidity (pKa) between the conjugate acid of the allyl anion (propene, pKa ≈ 43) and the protic solvent.

Influence of Protic Solvent Acidity

The rate and exothermicity of the protonolysis reaction are directly related to the acidity of the protic solvent. A lower pKa value of the protic solvent corresponds to a stronger acid, leading to a more vigorous and faster reaction with the Grignard reagent.

| Protic Solvent | Representative Compound | Approximate pKa (in water) | Expected Reactivity with this compound |

| Carboxylic Acids | Acetic Acid | ~4.76 | Extremely Vigorous/Violent |

| Water | H₂O | ~15.7 | Very Vigorous/Violent[6] |

| Alcohols | Methanol, Ethanol, Isopropanol | ~15.5, ~16, ~17 | Vigorous to Moderate |

| Amines | Diethylamine, Aniline | ~36, ~30 | Slow to Very Slow |

Note: pKa values can vary depending on the solvent in which they are measured. The values presented here are for general comparison.[7][8][9]

Quantitative Data

| Protic Solvent | Reaction Enthalpy (ΔH) | Reaction Rate | Observations & Yield of Propene |

| Water | Highly Exothermic | Extremely Fast (Diffusion-controlled) | Violent reaction, quantitative formation of propene.[6] |

| Methanol | Highly Exothermic | Very Fast | Vigorous reaction, quantitative formation of propene. |

| Ethanol | Highly Exothermic | Very Fast | Vigorous reaction, quantitative formation of propene. |

| Isopropanol | Exothermic | Fast | Controlled reaction, quantitative formation of propene. |

| tert-Butanol | Exothermic | Moderate | More controlled reaction due to steric hindrance, quantitative formation of propene. |

| Acetic Acid | Very Highly Exothermic | Extremely Fast | Violent reaction, quantitative formation of propene.[11] |

| Diethylamine | Mildly Exothermic | Slow | Slow reaction, eventual quantitative formation of propene. |

Experimental Protocols

Safety Precaution: All manipulations involving this compound must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. This compound is highly flammable and reacts violently with water.[12][13] Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, is mandatory.[14] All quenching procedures should be performed in a fume hood with the sash lowered.

Preparation of this compound (Illustrative Protocol)

This protocol is a general illustration. Specific concentrations and reagents may vary.

Materials:

-

Magnesium turnings

-

Allyl chloride

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as initiator)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet

Procedure:

-

Assemble the dry glassware under a positive pressure of inert gas.

-

Place magnesium turnings in the flask.

-

Add a single crystal of iodine.

-

Add a small portion of anhydrous THF to cover the magnesium.

-

Prepare a solution of allyl chloride in anhydrous THF in the dropping funnel.

-

Add a small amount of the allyl chloride solution to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

-

Once the reaction has initiated, add the remaining allyl chloride solution dropwise at a rate that maintains a gentle reflux.[10]

-

After the addition is complete, continue to stir the mixture for an additional hour to ensure complete reaction. The resulting greyish solution is the Grignard reagent.

General Protocol for Reaction/Quenching with Protic Solvents

This protocol outlines a controlled method for reacting this compound with a protic solvent.

Materials:

-

This compound solution in THF

-

Protic solvent (e.g., isopropanol)

-

Anhydrous THF

-

Dropping funnel

-

Stir plate and stir bar

-

Ice-water bath

Procedure:

-

Cool the this compound solution in an ice-water bath with stirring.

-

Dilute the protic solvent with anhydrous THF in a dropping funnel.

-

Slowly add the diluted protic solvent dropwise to the stirred Grignard solution.

-

Maintain the temperature of the reaction mixture below 20°C throughout the addition. A vigorous reaction with gas evolution (propene) will be observed.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 30 minutes to ensure complete quenching.

-

The resulting mixture contains magnesium salts and can be worked up depending on the subsequent experimental needs, typically by adding a saturated aqueous solution of ammonium (B1175870) chloride.[15]

Mandatory Visualizations

Reaction Pathway of this compound with a Protic Solvent

Caption: General reaction pathway of this compound with a protic solvent.

Experimental Workflow for Quenching this compound

Caption: A typical experimental workflow for the controlled quenching of this compound.

Conclusion

The reactivity of this compound with protic solvents is a critical consideration in its application. This guide has detailed the fundamental principles of this reactivity, emphasizing the role of solvent acidity. While precise quantitative data for every protic solvent remains an area for further investigation, the provided information on relative reactivities and experimental protocols offers a solid foundation for the safe and effective use of this reagent. By understanding and controlling these protonolysis reactions, researchers can minimize unwanted side reactions, improve reaction yields, and ensure a safer laboratory environment.

References

- 1. Handbook of Grignard Reagents - Gary S. Silverman, Philip E. Rakita - Google Buku [books.google.co.id]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Handbook of Grignard Reagents - Gary S. Silverman, Philip E. Rakita - Google Books [books.google.com.sg]

- 4. This compound | 2622-05-1 | TCI AMERICA [tcichemicals.com]

- 5. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 2622-05-1 [m.chemicalbook.com]

- 7. Empirical Conversion of pKa Values between Different Solvents and Interpretation of the Parameters: Application to Water, Acetonitrile, Dimethyl Sulfoxide, and Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Computing pKa Values in Different Solvents by Electrostatic Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hzdr.de [hzdr.de]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

Thermal Stability and Decomposition of Allylmagnesium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermal Stability Profile

Allylmagnesium chloride is typically supplied as a solution in an ethereal solvent, most commonly tetrahydrofuran (B95107) (THF).[3][4] The stability of the reagent is intrinsically linked to its high reactivity. It is sensitive to air, moisture, and heat.[1]

Key Stability Considerations:

-

Air and Moisture Sensitivity: this compound reacts violently with water and is sensitive to atmospheric oxygen and moisture.[1] Exposure to these can lead to the degradation of the reagent and the formation of hazardous byproducts.

-

Peroxide Formation: On prolonged storage, solutions of this compound in THF can form explosive peroxides.[4] Containers should be dated upon opening and periodically tested for the presence of peroxides.[4]

-

Thermal Decomposition: While specific decomposition temperatures are not documented in publicly available literature, thermal decomposition is known to occur and can be accelerated by elevated temperatures.[4] The decomposition process is exothermic and can lead to the release of irritating and flammable gases.[4]

Decomposition Pathways and Hazardous Products

The thermal decomposition of this compound, particularly in the presence of air or other reactants, can proceed through various pathways, leading to the formation of several hazardous products.

Table 1: Hazardous Decomposition Products of this compound

| Decomposition Product | Chemical Formula | Hazard Classification |

| Carbon Monoxide | CO | Toxic, Flammable |

| Carbon Dioxide | CO₂ | Asphyxiant |

| Magnesium Oxides | MgO | Irritant |

| Hydrogen Chloride Gas | HCl | Corrosive, Toxic |

| Ethane | C₂H₆ | Flammable |

Source: Fisher Scientific Safety Data Sheet[3]

The decomposition can be envisioned to occur through radical or concerted mechanisms, particularly at elevated temperatures. The highly reactive nature of the Grignard reagent makes it susceptible to side reactions, including coupling with any unreacted allyl chloride.

Safe Handling and Storage

Given its reactivity and thermal instability, strict adherence to safe handling and storage protocols is paramount.

Storage Recommendations:

-

Store in a cool, dry, and well-ventilated area away from sources of ignition.[4]

-

Keep under an inert atmosphere, such as nitrogen or argon, to prevent reaction with air and moisture.[4]

-

Protect from light.[4]

-

Avoid prolonged storage to minimize the risk of peroxide formation.[4]

Handling Procedures:

-

All manipulations should be carried out in a fume hood under an inert atmosphere using dried glassware and solvents.

-

Use appropriate personal protective equipment (PPE), including flame-retardant laboratory coats, safety glasses, and chemical-resistant gloves.

-

Ground all equipment to prevent static discharge, which can be an ignition source.[4]

-

Never work alone when handling highly reactive reagents like this compound.

Experimental Protocols

While a specific, validated experimental protocol for the thermal analysis of this compound is not available in the reviewed literature, a general procedure for the synthesis of a Grignard reagent is provided below to illustrate the necessary precautions and setup. Thermal analysis of such a reactive species would require specialized equipment and extreme caution due to the potential for rapid decomposition and gas evolution.

General Protocol for the Synthesis of this compound

Objective: To prepare a solution of this compound in anhydrous THF.

Materials:

-

Magnesium turnings

-

Allyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inlet for inert gas. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

-

Initiation: Place the magnesium turnings in the flask. Add a small crystal of iodine.

-

Reagent Addition: Add a solution of allyl chloride in anhydrous THF to the dropping funnel.

-

Reaction: Slowly add a small amount of the allyl chloride solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Control: Once the reaction starts, add the remaining allyl chloride solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and may require external cooling to control the rate.

-

Completion: After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting greyish solution is the Grignard reagent.

Diagram 1: Experimental Workflow for Grignard Reagent Synthesis

Caption: Workflow for the synthesis of this compound.

Logical Relationships in Decomposition

The thermal decomposition of this compound is a complex process influenced by several factors. The following diagram illustrates the key relationships leading to decomposition and the formation of hazardous products.

Diagram 2: Factors Influencing this compound Decomposition

Caption: Key factors leading to the decomposition of this compound.

Conclusion

This compound is a valuable but hazardous reagent. A comprehensive understanding of its thermal instability and decomposition products is essential for its safe and effective use. While specific quantitative data on its thermal decomposition profile is lacking in the public domain, the information on its reactivity, sensitivity, and hazardous byproducts underscores the need for stringent safety precautions. Researchers, scientists, and drug development professionals must adhere to rigorous safe handling and storage protocols to mitigate the risks associated with this powerful synthetic tool. Further research into the quantitative thermal analysis of this compound would be highly beneficial to the scientific community.

References

Spectroscopic and Synthetic Profile of Allylmagnesium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Synthesis of Allylmagnesium Chloride

The preparation of this compound is typically achieved through the reaction of allyl chloride with magnesium metal in an ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether.[1] Careful control of the reaction conditions is crucial to minimize the formation of the Wurtz coupling byproduct, 1,5-hexadiene.

Experimental Protocol: Synthesis of this compound in Tetrahydrofuran

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Magnesium turnings

-

Allyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal)

-

Nitrogen or Argon gas (inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas line (Schlenk line or equivalent)

Procedure:

-

Preparation of Glassware: All glassware must be thoroughly dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas to ensure anhydrous conditions.

-

Initiation of Grignard Reaction:

-

Place magnesium turnings (1.2 equivalents) in the three-necked flask equipped with a magnetic stir bar.

-

Add a small crystal of iodine to the flask. The iodine serves as an initiator.

-

Assemble the reflux condenser and dropping funnel onto the flask, and maintain a positive pressure of inert gas.

-

-

Reaction Execution:

-

Add a small portion of anhydrous THF to the flask to cover the magnesium turnings.

-

Prepare a solution of allyl chloride (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add a small amount of the allyl chloride solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has initiated, add the remaining allyl chloride solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey-black solution is the this compound Grignard reagent.

-

-

Determination of Concentration (Titration): The concentration of the prepared Grignard reagent should be determined by titration against a standard solution of a known proton source (e.g., sec-butanol in the presence of a colorimetric indicator like 1,10-phenanthroline) before use.

Spectroscopic Data (Expected)

Due to the unavailability of specific experimental data for this compound in the literature, the following tables provide expected values based on general knowledge of NMR and IR spectroscopy for similar organometallic compounds and the allyl functional group.

Expected ¹H NMR Data (Solvent: THF-d₈)

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three types of protons in the allyl group. The chemical shifts will be influenced by the electron-donating nature of the MgCl group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hα (-CH ₂-MgCl) | 1.5 - 2.5 | Doublet | ~8 |

| Hβ (=CH -) | 5.5 - 6.5 | Multiplet | - |

| Hγ (=CH ₂) | 4.5 - 5.5 | Multiplet | - |

Note: The multiplicity of Hβ and Hγ will be complex due to both geminal and vicinal coupling.

Expected ¹³C NMR Data (Solvent: THF-d₈)

The carbon NMR spectrum will show three signals for the allyl group, with the carbon attached to the magnesium appearing at a significantly higher field (lower ppm) due to the shielding effect of the electropositive metal.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Cα (C H₂-MgCl) | 50 - 70 |

| Cβ (=C H-) | 140 - 150 |

| Cγ (=C H₂) | 95 - 110 |

Expected IR Data (Solvent: THF)

The infrared spectrum will be dominated by the characteristic vibrations of the allyl group and the solvent. The C-Mg stretch is expected to be in the far-IR region and may be difficult to observe with standard instrumentation.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C-H stretch (sp²) | 3050 - 3100 | Medium |

| C-H stretch (sp³) | 2850 - 3000 | Medium |

| C=C stretch | 1620 - 1650 | Medium-Weak |

| CH₂ scissoring | ~1460 | Medium |

| C-H bend (out-of-plane) | 900 - 1000 | Strong |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

References

The Genesis and Evolution of a Cornerstone Reagent: A Technical Guide to Allylmagnesium Chloride

For Immediate Release

Abstract

This technical guide provides a comprehensive overview of the discovery and history of allylmagnesium chloride, a pivotal Grignard reagent in organic synthesis. It traces the lineage of this versatile molecule from the foundational work of Victor Grignard to modern synthetic protocols. This document, intended for researchers, scientists, and professionals in drug development, details key experimental methodologies, presents quantitative data in a structured format, and visually represents the fundamental chemical transformations and workflows through detailed diagrams.

Introduction: The Dawn of a New Reagent

The story of this compound is intrinsically linked to the groundbreaking discovery of organomagnesium halides by French chemist Victor Grignard at the turn of the 20th century. In 1900, Grignard reported that organic halides react with magnesium metal in anhydrous ether to form organomagnesium halides, now famously known as Grignard reagents[1]. This discovery, which earned him the Nobel Prize in Chemistry in 1912, revolutionized organic synthesis by providing a robust method for forming carbon-carbon bonds[1]. His doctoral thesis, "Sur les combinaisons organomagnésiennes mixtes et leur application à des synthèses d'acides, d'alcools et d'hydrocarbures" (On mixed organomagnesium combinations and their application to the synthesis of acids, alcohols, and hydrocarbons), published in 1901, laid the comprehensive groundwork for this new class of reagents[2]. While Grignard's initial publications focused on alkyl and aryl halides, the principles he established were soon applied to a wider range of organic substrates, including the more reactive allyl halides.

The First Synthesis: From Barbier's Precedent to Grignard's Refinement

The intellectual precursor to the Grignard reaction was the Barbier reaction, developed by Grignard's supervisor, Philippe Barbier. The Barbier reaction involves the in-situ formation of an organometallic species in the presence of a carbonyl compound[1]. Grignard's key innovation was the pre-formation of the organomagnesium reagent in a separate step, allowing for a more controlled and efficient reaction with the electrophile.

While a singular, dated report of the "first" synthesis of this compound is not readily apparent in Grignard's seminal papers, the application of his general method to allyl halides was a natural and early extension of his work. The classical synthesis involves the direct reaction of allyl chloride with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or, in later developments, tetrahydrofuran (B95107) (THF)[3][4].

A significant and persistent challenge in the synthesis of allyl Grignard reagents is the competitive Wurtz coupling reaction, where the newly formed Grignard reagent reacts with unreacted allyl halide to produce the dimer, 1,5-hexadiene[5]. This side reaction diminishes the yield of the desired reagent and necessitates careful control of reaction conditions.

Experimental Protocols: A Historical and Modern Perspective